5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine
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Overview
Description
5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound features a fused pyrazolo-pyridine ring system, which is known for its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with methylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or interact with nucleic acids, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Similar in structure but with different substituents.
3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl: A chlorinated derivative with distinct chemical properties.
1-(3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-(methyl(prop-2-yn-1-yl)amino)-1H-pyrazole-4-carbonitrile: Another derivative with additional functional groups.
Uniqueness
5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine is unique due to its specific methyl substitution, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C8H13N3 |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine |
InChI |
InChI=1S/C8H13N3/c1-6-2-3-11-8(4-6)7(9)5-10-11/h5-6H,2-4,9H2,1H3 |
InChI Key |
SQABPLWLOWCBSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(=C(C=N2)N)C1 |
Origin of Product |
United States |
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